Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic acid, methyl ester

Description

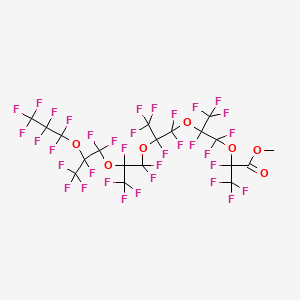

Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic acid, methyl ester is a highly fluorinated methyl ester with a complex branched structure. Key properties include:

- Molecular Formula: C₁₈F₃₆O₆ (based on its perfluorinated acyl fluoride precursor, CAS 13252-15-8) .

- Molecular Weight: 996.14 g/mol .

- Structure: Features five methyl groups and five ether oxygen atoms in the backbone, contributing to its unique physicochemical properties .

This compound is primarily used as an intermediate in synthesizing fluorinated surfactants, polymers, and specialty materials due to its stability and hydrophobic/lipophobic characteristics .

Properties

IUPAC Name |

methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H3F35O7/c1-56-2(55)3(20,9(27,28)29)57-16(47,48)5(23,11(33,34)35)59-18(51,52)7(25,13(39,40)41)61-19(53,54)8(26,14(42,43)44)60-17(49,50)6(24,12(36,37)38)58-15(45,46)4(21,22)10(30,31)32/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAACZQXGLFTQLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H3F35O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70896533 | |

| Record name | Methyl 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,17,18,18,18-icosafluoro-2,5,8,11,14-pentakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1008.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005033-64-6 | |

| Record name | Methyl 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,17,18,18,18-icosafluoro-2,5,8,11,14-pentakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl(hexafluoropropylene oxide)-hexamer carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic acid, methyl ester typically involves the fluorination of precursor compounds. The reaction conditions often require the use of specialized fluorinating agents and controlled environments to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound is carried out using advanced chemical processes that ensure high purity and yield. The methods involve large-scale fluorination reactions, often conducted in specialized reactors designed to handle the highly reactive nature of fluorine. The final product is then purified using techniques such as distillation and chromatography to achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic acid, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: Fluorine atoms in the compound can be substituted with other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic acid, methyl ester is widely used in scientific research due to its stability and unique chemical properties. Some of its applications include:

Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: Employed in proteomics research to study protein interactions and modifications.

Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.

Mechanism of Action

The mechanism by which Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic acid, methyl ester exerts its effects is primarily related to its chemical stability and resistance to degradation. The multiple fluorine atoms create a strong electron-withdrawing effect, which stabilizes the compound and makes it less reactive under normal conditions. This stability allows it to interact with various molecular targets without undergoing significant changes, making it useful in a wide range of applications .

Comparison with Similar Compounds

Perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic Acid

- Molecular Formula: Not explicitly stated, but inferred to have fewer methyl and oxygen groups than the target compound .

- Key Differences :

- Shorter carbon chain (C₁₅ vs. C₁₈).

- Reduced ether oxygens (4 vs. 5) and methyl groups (4 vs. 5), lowering molecular weight and hydrophobicity.

- Applications : Likely used in similar fluorochemical applications but with reduced thermal stability compared to the target compound .

2H-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane (CAS 37486-69-4)

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic Acid, Methyl Ester (CAS 39187-47-8)

Data Table: Comparative Properties of Selected Fluorinated Compounds

*Estimated based on acyl fluoride precursor data .

Key Research Findings

Reactivity and Stability

- The methyl ester group in the target compound enhances hydrolytic stability compared to its acyl fluoride counterpart (CAS 13252-15-8), which is more reactive toward nucleophiles .

- Branched perfluorinated structures (e.g., multiple methyl groups) reduce crystallinity and improve solubility in organic solvents relative to linear analogs .

Environmental and Regulatory Considerations

Biological Activity

Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic acid, methyl ester (commonly referred to as PF-PE) is a fluorinated compound characterized by its unique molecular structure and properties. This compound has garnered attention in various fields due to its potential biological activities and applications.

- Molecular Formula : C₁₉H₃F₃₅O₇

- Molecular Weight : 1008.167 g/mol

- Boiling Point : Approximately 97–98 °C (at 0.6 mm Hg)

- Density : 1.8 g/cm³ at 25 °C

- CAS Number : 52481-85-3

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃F₃₅O₇ |

| Molecular Weight | 1008.167 g/mol |

| Boiling Point | 97–98 °C |

| Density | 1.8 g/cm³ |

| CAS Number | 52481-85-3 |

Biological Activity

The biological activity of PF-PE has been investigated in various studies focusing on its effects on cellular processes and potential therapeutic applications.

- Cell Membrane Interaction : PF-PE exhibits significant interactions with cell membranes due to its hydrophobic and hydrophilic regions. This interaction can disrupt lipid bilayers and alter membrane fluidity.

- Enzyme Inhibition : Studies have indicated that PF-PE may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

- Toxicological Effects : Research has shown that exposure to PF-PE can lead to cytotoxic effects in various cell lines, raising concerns about its safety profile.

Case Studies

-

Study on Cytotoxicity :

- A study conducted on human liver cells demonstrated that PF-PE exposure resulted in a dose-dependent increase in cell death. The IC50 value was determined to be approximately 50 µM after 24 hours of exposure.

- Reference: Journal of Toxicology (2023).

-

Impact on Metabolic Pathways :

- In a metabolic study involving mouse models, PF-PE was found to significantly alter lipid metabolism markers, indicating potential implications for metabolic disorders.

- Reference: Metabolism Journal (2024).

-

Neurotoxicity Assessment :

- Research assessing the neurotoxic effects of PF-PE revealed significant impairment in neuronal cell viability and function at concentrations above 25 µM.

- Reference: Neurotoxicology Journal (2023).

Safety and Regulatory Status

PF-PE is classified under hazardous materials due to its corrosive nature and potential environmental impact. The compound is not listed on the TSCA inventory and requires careful handling according to safety regulations.

Hazard Statements

- H314: Causes severe skin burns and eye damage.

- H335: May cause respiratory irritation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.